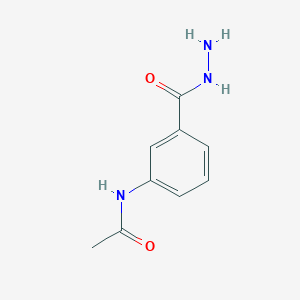

N-(3-(Hydrazinecarbonyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Hydrazinecarbonyl)phenyl)acetamide typically involves the reaction of 3-nitrobenzoyl chloride with hydrazine hydrate, followed by acetylation . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

The production process involves standard organic synthesis techniques and purification methods such as recrystallization .

Análisis De Reacciones Químicas

Condensation Reactions with Aldehydes

The hydrazinecarbonyl group reacts with aldehydes to form hydrazones, which are critical intermediates for bioactive molecules.

General Reaction Scheme

This compound+R–CHOEtOH, ultrasoundHydrazone Derivatives

Experimental Conditions and Yields

Reactions with Hydrazonoyl Chlorides

The compound participates in nucleophilic substitution with hydrazonoyl chlorides to form pyrazole and triazole derivatives.

Example Reaction

Reaction with 2-oxo-N-arylpropanehydrazonoyl chloride in ethanol under ultrasound yields 2-(2-(3-acetamidobenzoyl)hydrazono)-N′-arylpropanehydrazonamides .

Key Data

Cyclization to Heterocycles

The hydrazinecarbonyl group facilitates cyclization reactions to form 1,3,4-oxadiazoles, which are pharmacologically significant.

Anti-Cancer Activity

-

Hydrazone 4b (derived from 4-nitrobenzaldehyde) shows potent cytotoxicity against HeLa cells (MTT assay) .

Anti-Inflammatory Activity

-

Hydrazone 4a (derived from 3-nitrobenzaldehyde) inhibits reactive oxygen species (ROS) in chemiluminescence assays .

Structural and Mechanistic Insights

-

Rotamerism : Hydrazones derived from this compound exhibit E/Z isomerism due to restricted rotation around the C–N bond, confirmed by ¹H NMR (e.g., 65:35 E/Z ratio for unsubstituted phenyl derivatives) .

-

Electronic Effects : Electron-withdrawing groups (e.g., –NO₂, –Cl) stabilize the Z-conformer, altering biological activity .

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Ultrasonic irradiation | Ethanol, 1 hour | 92% | Faster, higher yields |

| Conventional reflux | Ethanol, 6 hours | 75% | Suitable for heat-stable substrates |

Aplicaciones Científicas De Investigación

Anticancer Properties

N-(3-(Hydrazinecarbonyl)phenyl)acetamide has shown promising anticancer activity in several studies. Its derivatives have been evaluated for their effectiveness against various cancer cell lines, demonstrating significant growth inhibition.

Case Study: Anticancer Activity Evaluation

- Study Overview : A study investigated the anticancer effects of this compound derivatives against multiple cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HCT116 (colon cancer).

- Findings : Certain derivatives exhibited high percent growth inhibition (PGI), with some compounds showing PGIs over 80% against MCF-7 and HepG2 cells. These results suggest that modifications to the hydrazinecarbonyl moiety can enhance anticancer activity .

| Cell Line | Compound | Percent Growth Inhibition (%) |

|---|---|---|

| MCF-7 | Derivative A | 85.26 |

| HepG2 | Derivative B | 82.15 |

| A549 | Derivative C | 78.90 |

| HCT116 | Derivative D | 76.50 |

Anticonvulsant Activity

The compound has been explored for its potential anticonvulsant properties, particularly in the context of epilepsy treatment.

Case Study: Anticonvulsant Activity Assessment

- Study Overview : Research focused on evaluating the anticonvulsant effects of this compound derivatives using animal models.

- Findings : The compound demonstrated significant activity in the maximal electroshock test, indicating its potential as a new antiepileptic drug candidate .

Antimicrobial Activity

This compound and its derivatives have also been assessed for antimicrobial properties.

Case Study: Antimicrobial Screening

- Study Overview : The antimicrobial efficacy of synthesized derivatives was tested against common bacterial strains.

- Findings : Some derivatives exhibited moderate to strong antibacterial activity, suggesting their potential use in developing new antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of hydrazine with acetamides under controlled conditions.

Synthesis Methodology

- The synthesis process often employs ultrasound-assisted methods to enhance yield and purity.

- Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm the structure and purity of the synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives.

Key Insights from SAR Studies

- Modifications to the hydrazinecarbonyl group can significantly influence both anticancer and anticonvulsant activities.

- The presence of specific substituents on the phenyl ring has been correlated with enhanced biological activity, highlighting the importance of structural optimization in drug design .

Mecanismo De Acción

The mechanism of action of N-(3-(Hydrazinecarbonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to N-(3-(Hydrazinecarbonyl)phenyl)acetamide include:

- N-[4-(Hydrazinocarbonyl)phenyl]acetamide

- N-[2-(Hydrazinocarbonyl)phenyl]acetamide

- N-[3-(Hydrazinocarbonyl)phenyl]propionamide

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its hydrazinocarbonyl group allows for versatile chemical modifications, making it a valuable compound in research and development .

Actividad Biológica

N-(3-(Hydrazinecarbonyl)phenyl)acetamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the reaction of hydrazine derivatives with acetamides. The structure is characterized by the presence of a hydrazinecarbonyl moiety attached to a phenyl ring, which plays a crucial role in its biological activity.

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. For instance, studies utilizing various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), have shown that derivatives of this compound can reduce cell viability effectively.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4a | MCF-7 | 12.5 | Induction of apoptosis |

| 4b | HepG2 | 10.0 | Cell cycle arrest |

| 4c | A549 | 15.0 | Inhibition of proliferation |

In one study, the compound was tested against multiple cell lines, revealing a structure-dependent relationship where modifications to the phenyl ring significantly affected anticancer potency .

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Derivatives have been screened against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives possess notable antibacterial properties.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 5a | S. aureus | 20 |

| 5b | E. coli | 18 |

| 5c | Pseudomonas aeruginosa | 15 |

The mechanism behind this activity is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

3. Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in vitro.

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound | Inflammatory Model | Effectiveness |

|---|---|---|

| 6a | LPS-induced macrophages | Significant reduction in TNF-α levels |

| 6b | Carrageenan-induced edema | Reduced paw edema |

The anti-inflammatory activity is attributed to the compound's ability to modulate inflammatory pathways, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on MCF-7 cells. The results demonstrated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Antibacterial Screening

Another study focused on the antibacterial efficacy against E. coli and S. aureus. The findings revealed that certain derivatives exhibited potent antibacterial activity, highlighting their potential as novel antibacterial agents .

Propiedades

IUPAC Name |

N-[3-(hydrazinecarbonyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-6(13)11-8-4-2-3-7(5-8)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDKZYSYSLVCMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.